Bis(salicylaldoximato)copper

Description

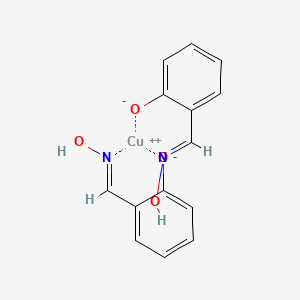

Bis(salicylaldoximato)copper(II), a copper(II) complex with the formula [Cu(C₇H₅NO₂)₂], is synthesized via the coordination of two salicylaldoxime ligands to a central copper(II) ion. The trans-isomer (trans-bis(salicylaldoximato)copper(II)) exhibits notable antitumor activity, particularly against Ehrlich ascites carcinoma, with in vivo studies showing prolonged survival and even complete remission in murine models . Its mechanism involves cell cycle arrest and apoptosis induction, comparable to the efficacy of adriamycin . Structural studies reveal a square-planar or tetragonal-bipyramidal geometry around the copper center, depending on axial ligands or solvent interactions .

Properties

CAS No. |

14363-26-9 |

|---|---|

Molecular Formula |

C14H12CuN2O4 |

Molecular Weight |

335.80 g/mol |

IUPAC Name |

copper;2-[(E)-hydroxyiminomethyl]phenolate |

InChI |

InChI=1S/2C7H7NO2.Cu/c2*9-7-4-2-1-3-6(7)5-8-10;/h2*1-5,9-10H;/q;;+2/p-2/b2*8-5+; |

InChI Key |

QTKMBUNAMYZSFC-SCMMKMJHSA-L |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)[O-].C1=CC=C(C(=C1)/C=N/O)[O-].[Cu+2] |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)[O-].C1=CC=C(C(=C1)C=NO)[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(salicylaldoximato)copper typically involves the reaction of copper salts with salicylaldoxime ligands. One common method is to dissolve copper(II) chloride in an aqueous solution and then add salicylaldoxime. The reaction mixture is stirred, and the resulting complex precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure efficient complex formation.

Chemical Reactions Analysis

Types of Reactions

Bis(salicylaldoximato)copper undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where the copper center is oxidized to a higher oxidation state.

Reduction: Conversely, it can also undergo reduction reactions, where the copper center is reduced to a lower oxidation state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes. Ligand substitution reactions result in new coordination compounds with different ligands .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

One of the most significant applications of bis(salicylaldoximato)copper is its antitumor activity. Research indicates that trans-bis(salicylaldoximato)copper(II) exhibits marked antiproliferative effects against various cancer cell lines. In vivo studies demonstrated that this compound significantly increased survival rates in mice with Ehrlich ascites carcinoma, leading to total cures in some cases. However, it showed no activity against leukemia L1210 cells in a different mouse strain, suggesting a selective efficacy profile .

Mechanism of Action

The mechanism behind its antitumor activity may involve the induction of oxidative stress in cancer cells, leading to apoptosis. Studies have shown that the compound enhances the cytotoxicity of immune effector cells against tumor cells, indicating a potential role in immunotherapy .

Materials Science

Liquid Crystalline Properties

this compound complexes exhibit intriguing liquid crystalline properties. These complexes can form columnar hexagonal mesophases, which are characterized by differential scanning calorimetry (DSC) and polarized optical microscopy. The structural organization of these mesophases can be confirmed through X-ray powder diffraction analysis . Such properties make them suitable for applications in advanced materials, including display technologies and sensors.

Electronic Properties

The electronic spectra of this compound complexes reveal unique magnetic properties and ligand field characteristics. The polarized crystal absorption spectra indicate a rhombic ligand field symmetry, which is crucial for understanding their behavior in electronic applications .

Environmental Chemistry

Selective Anion Uptake

Recent studies have highlighted the ability of this compound complexes to selectively uptake sulfate ions over other anions such as chloride and nitrate in aqueous media. This selectivity is significant for environmental remediation efforts, particularly in treating wastewater containing heavy metals and anionic pollutants .

Catalytic Applications

Catalytic Hydroxylation

The synthesis of copper(II) salicylaldiminato complexes has been explored for their catalytic activity in the hydroxylation of phenols. These complexes have shown promise as catalysts due to their ability to facilitate reactions under mild conditions while maintaining high selectivity and efficiency .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agent | Increased survival rates in mice; selective efficacy |

| Materials Science | Liquid crystalline materials | Formation of columnar hexagonal mesophases |

| Environmental Chemistry | Selective sulfate uptake | Effective removal of sulfate from wastewater |

| Catalytic Applications | Hydroxylation of phenols | High catalytic efficiency under mild conditions |

Mechanism of Action

The mechanism by which bis(salicylaldoximato)copper exerts its effects involves the coordination of copper ions with salicylaldoxime ligands, forming a stable complex. The copper center can interact with various anions through electrostatic and hydrogen bonding interactions, leading to selective binding and extraction. The molecular targets include anions like sulfate, which are preferentially bound due to the specific geometry and electronic properties of the complex .

Comparison with Similar Compounds

Structural and Nuclearity Differences

Table 1: Structural Comparison of Salicylaldoximato Metal Complexes

- Nuclearity: this compound(II) is mononuclear, whereas iron and copper analogs often form tri- or hexanuclear clusters. For example, tri-iron(III) complexes with [Fe₃O]⁷⁺ cores exhibit magnetic interactions absent in the mononuclear copper complex .

Stability and Ligand Effects

- Ligand Substitution : Derivatives like 5-fluoro-salicylaldoxime enhance DNA binding in palladium(II) complexes but reduce copper(II) complex stability due to electron-withdrawing effects .

Magnetic and Spectroscopic Properties

- EPR Signatures: Mononuclear this compound(II) shows axial symmetry (g∥ > g⊥), while trinuclear clusters display complex multi-line spectra due to Cu-Cu interactions .

- Magnetic Behavior: Hexanuclear copper clusters exhibit antiferromagnetic coupling (J = −120 cm⁻¹), contrasting with the paramagnetic mononuclear complex .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Bis(salicylaldoximato)copper(II) complexes, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves reacting stoichiometric amounts of salicylaldoxime with copper(II) salts (e.g., CuCl₂) in ethanol or methanol under reflux. Yield optimization requires pH control (~7–9) to deprotonate the ligand and prevent copper hydroxide formation. Purity is confirmed via elemental analysis and FT-IR to verify ligand coordination. Variations in solvent polarity and temperature (60–80°C) significantly impact crystallinity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound complexes?

- Methodological Answer : X-ray crystallography (using SHELX programs ) is critical for resolving coordination geometry and intermolecular interactions. FT-IR confirms the shift in ν(C=N) and ν(O–H) bands upon ligand coordination. UV-Vis spectroscopy (d-d transitions at ~600–700 nm) and EPR (axial symmetry parameters) provide insights into electronic structure. Magnetic susceptibility measurements reveal paramagnetic behavior consistent with Cu(II) .

Q. How can researchers design experiments to evaluate the antitumor activity of this compound complexes in vitro?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

- Population : Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention : Dose-dependent exposure to the complex (1–100 µM).

- Comparison : Positive controls (e.g., cisplatin) and ligand-only controls.

- Outcome : IC₅₀ values via MTT assays; apoptosis markers (caspase-3 activation).

- Time : 24–72 hr incubation. Ensure reproducibility by triplicate trials and statistical validation (ANOVA) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to interpret paramagnetic NMR shifts in this compound complexes?

- Methodological Answer : DFT at the PBE0-1/3 level effectively models hyperfine coupling and spin delocalization. Compute isotropic shifts using the Fermi contact term and pseudocontact contributions. Validate against experimental ¹H and ¹³C pNMR data (e.g., δ(¹H) up to 272 ppm). Oligomer models (dimers/trimers) may account for intermolecular effects, though rescaling A-tensors simplifies computational load .

Q. What strategies resolve contradictions in reported antitumor efficacy across studies involving this compound complexes?

- Methodological Answer : Conduct meta-analysis to identify variables:

- Synthesis conditions : Trace solvent impurities or hydration states may alter bioavailability.

- Cell line specificity : Test across diverse lineages (e.g., epithelial vs. mesenchymal).

- Assay protocols : Standardize incubation time and serum concentration.

Cross-reference cytotoxicity data with structural analogs (e.g., pyridone derivatives) to isolate structure-activity relationships .

Q. How can researchers link the electronic structure of this compound complexes to their redox behavior in catalytic applications?

- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous media (e.g., DMF) identifies Cu(II)/Cu(I) redox couples. Correlate reduction potentials with DFT-derived HOMO-LUMO gaps. For catalytic cycles (e.g., oxidation reactions), monitor turnover frequency (TOF) and compare with Hammett parameters of substituents on the ligand backbone .

Q. What advanced crystallization techniques improve the resolution of polynuclear this compound clusters?

- Methodological Answer : Slow evaporation from DMSO/water mixtures promotes trinuclear cluster formation (e.g., [{Cu(saloxH)}₃O}₃·Cl₄.5·12DMSO]). Use synchrotron radiation for high-resolution diffraction. SHELXL refinement with TWIN/BASF commands handles twinning in asymmetric units .

Methodological Considerations

- Data Validation : Always cross-check crystallographic data (R-factors) with spectroscopic results to confirm structural assignments .

- Theoretical Frameworks : Anchor hypotheses to ligand-field theory or spin-density distributions to ensure mechanistic coherence .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and computational data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.